molecular formula C20H18ClN3O3 B11270202 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B11270202
M. Wt: 383.8 g/mol
InChI Key: SZUMVWJBASFVQZ-UHFFFAOYSA-N
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Description

N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-PHENOXYACETAMIDE is a complex organic compound that features a pyridazine ring, a phenoxyacetamide group, and a chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-PHENOXYACETAMIDE typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction. This step may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

    Attachment of the Phenoxyacetamide Group: The final step involves the coupling of the pyridazine derivative with phenoxyacetic acid or its derivatives. This step can be carried out using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF (dimethylformamide).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-PHENOXYACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding assays.

    Materials Science: The compound could be explored for its properties in the development of new materials, such as polymers or coatings.

    Pharmacology: Research into its pharmacokinetics and pharmacodynamics could provide insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[3-(4-BROMOPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-PHENOXYACETAMIDE: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    N-{2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-PHENOXYACETAMIDE: Contains a methoxyphenyl group, which may alter its reactivity and biological activity.

Uniqueness

N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-PHENOXYACETAMIDE is unique due to the presence of the chlorophenyl group, which can influence its electronic properties and reactivity. This uniqueness may translate to distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C20H18ClN3O3/c21-16-8-6-15(7-9-16)18-10-11-20(26)24(23-18)13-12-22-19(25)14-27-17-4-2-1-3-5-17/h1-11H,12-14H2,(H,22,25)

InChI Key

SZUMVWJBASFVQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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